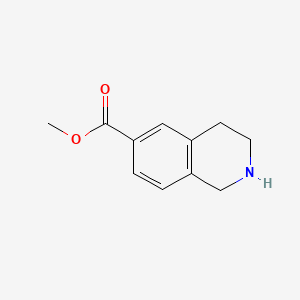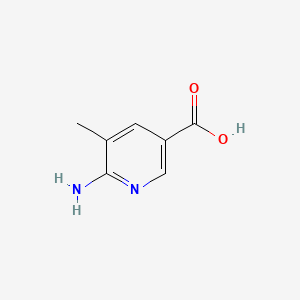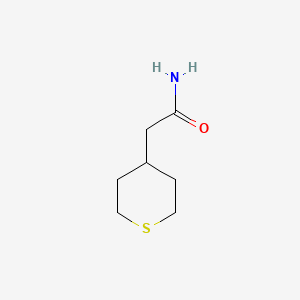![molecular formula C9H8BrNS B575290 (5-Bromobenzo[B]thiophen-2-YL)methanamine CAS No. 165737-02-0](/img/structure/B575290.png)
(5-Bromobenzo[B]thiophen-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromobenzo[B]thiophen-2-YL)methanamine is a heterocyclic compound featuring a bromine atom attached to a benzothiophene ring. Benzothiophene derivatives are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that thiophene derivatives, a class to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives have been reported to interact with various targets to exert their therapeutic effects
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic properties , suggesting that they can induce various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the thiophene derivative.
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiophene derivatives have been reported to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromobenzo[B]thiophen-2-YL)methanamine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromobenzo[b]thiophene is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: (5-Bromobenzo[B]thiophen-2-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products:
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of benzothiophene-2-carboxylic acid.
Reduction: Formation of benzothiophene derivatives with reduced functional groups.
Scientific Research Applications
(5-Bromobenzo[B]thiophen-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
(5-Bromobenzo[B]thiophen-3-YL)methanamine: Similar structure but with the bromine atom at a different position.
(5-Bromothiazol-2-YL)methanamine: Contains a thiazole ring instead of a thiophene ring.
2-Bromobenzothiophene: Lacks the methanamine group but shares the brominated benzothiophene core.
Uniqueness: (5-Bromobenzo[B]thiophen-2-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted synthesis and specific biological interactions .
Properties
IUPAC Name |
(5-bromo-1-benzothiophen-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLAKZFSRONVJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
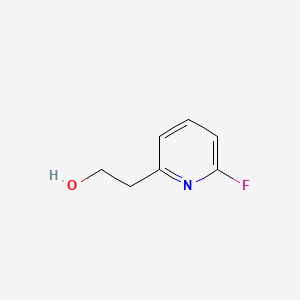
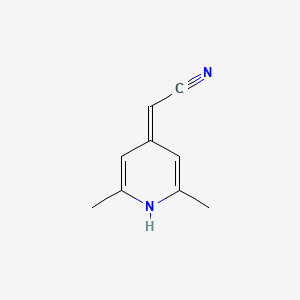
![2,4(3H,5H)-Furandione, 3-[(4-chlorophenyl)azo]- (9CI)](/img/new.no-structure.jpg)
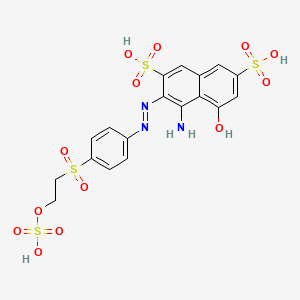
![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)
![2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B575214.png)
